(2-Chlorophenyl)diphenylmethane

描述

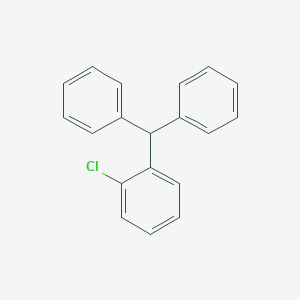

(2-Chlorophenyl)diphenylmethane is an organic compound with the molecular formula C19H15Cl. It is a derivative of diphenylmethane, where one of the phenyl groups is substituted with a chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

(2-Chlorophenyl)diphenylmethane can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 2-chlorobenzyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2Cl+C6H5→(C6H4Cl)C(C6H5)2+HCl

Another method involves the Grignard reaction, where 2-chlorobenzyl chloride reacts with phenylmagnesium bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methylene group activates the aromatic rings toward electrophiles, directing substitution to the para positions.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields mono- and di-nitro derivatives:

| Reagent/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 50°C, 2h | 4-Nitro-(2-chlorophenyl)diphenylmethane | 65% | 8 |

| Excess HNO₃, 80°C, 4h | 4,4'-Dinitro-(2-chlorophenyl)diphenylmethane | 48% | 8 |

The para preference arises from resonance stabilization of the intermediate σ-complex[^8^].

Halogenation

Bromination occurs under Friedel-Crafts conditions:

| Reagent/Conditions | Product(s) Formed | Selectivity | Source |

|---|---|---|---|

| Br₂, FeBr₃, 25°C, 1h | 4-Bromo-(2-chlorophenyl)diphenylmethane | >90% para | 8 |

Free Radical Halogenation

Under UV light, bromination targets the benzylic position:

| Reagent/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|

| Br₂, UV, CCl₄, 6h | (2-Chlorophenyl)diphenylbromomethane | 78% | 8 |

The reaction proceeds via a radical chain mechanism, with HBr as a byproduct[^8^].

Oxidation

Oxidizing agents convert the methylene group to a ketone:

| Reagent/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|

| CrO₃, AcOH, 80°C, 4h | (2-Chlorophenyl)benzophenone | 82% | 8 |

| KMnO₄, H₂O, Δ | (2-Chlorophenyl)benzophenone | 68% |

Mechanistic studies using ¹H-NMR and LC/MS confirm the formation of an alkoxide intermediate (δ = 5.64 ppm)[^5^].

Catalytic Telomerization with Butadiene

In the presence of organolithium catalysts, (2-chlorophenyl)diphenylmethane reacts with butadiene to form allylic adducts:

Yields depend on solvent polarity and catalyst coordination[^10^].

Chlorination and Nucleophilic Substitution

Thionyl chloride (SOCl₂) converts the methylene group to a chloromethane derivative, enabling subsequent nucleophilic substitutions:

| Step | Reagent/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| 1 | SOCl₂, DMF, 60°C, 2h | (2-Chlorophenyl)diphenylchloromethane | 85% | |

| 2 | Imidazole, Et₃N, 40°C, 2h | Clotrimazole (antifungal agent) | 77% |

The chlorinated intermediate exhibits enhanced electrophilicity at the benzylic carbon[^3^].

Condensation Reactions

Under acidic conditions, the compound participates in Friedel-Crafts alkylation:

| Reagent/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|

| AlCl₃, Benzene, Δ | Tris(2-chlorophenyl)methane | 58% | 8 |

科学研究应用

Pharmaceutical Industry

(2-Chlorophenyl)diphenylmethane is primarily utilized as an intermediate in drug synthesis and formulations targeting fungal infections and certain cancers due to its antiproliferative activity . It has been identified as an impurity in antifungal agents like clotrimazole, suggesting its relevance in pharmaceutical contexts .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Investigated for its potential as an antifungal agent.

- Anticancer Potential: Studies suggest it may inhibit cell proliferation, making it a candidate for cancer treatment .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing various organic compounds. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) allows for the creation of diverse derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Triarylmethane | Antiproliferative activity |

| Diphenylmethane | Triarylmethane | Basic structure without halogen |

| Benzophenone | Diaryl ketone | Used in UV protection |

| Trityl chloride | Triarylmethyl halide | Reagent for alkylation reactions |

The unique chlorine substitution in this compound enhances its biological activity compared to simpler analogs like diphenylmethane.

Case Studies and Research Findings

- A study highlighted the antiproliferative effects of this compound on various cancer cell lines, indicating its potential use in cancer therapies.

- Another investigation into its antifungal properties revealed that it could enhance the efficacy of existing antifungal agents when used as an impurity, leading to improved therapeutic outcomes .

作用机制

The mechanism of action of (2-Chlorophenyl)diphenylmethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

相似化合物的比较

Similar Compounds

Diphenylmethane: The parent compound, consisting of two phenyl groups attached to a methane carbon.

Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.

Benzhydrol: A related compound where one of the phenyl groups is substituted with a hydroxyl group.

Uniqueness

(2-Chlorophenyl)diphenylmethane is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it valuable for specific applications in research and industry.

生物活性

(2-Chlorophenyl)diphenylmethane is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a member of the triphenyl compounds, it has been studied for various pharmacological properties, including its effects on different biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

This compound, with the chemical formula C19H15Cl, is characterized by its triphenyl structure. It is not naturally occurring and is typically found in individuals exposed to this compound or its derivatives. Its classification as part of the human exposome highlights its relevance in environmental and occupational health contexts .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial, antifungal, and potential anticancer properties. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research has shown that this compound exhibits moderate to good antibacterial and antifungal activity. A study synthesized several derivatives of this compound and evaluated their efficacy against various bacterial and fungal strains. The results indicated notable zones of inhibition, suggesting that these derivatives may serve as potential antimicrobial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Derivative A | Candida albicans | 18 |

Anticancer Potential

The anticancer properties of this compound have also been explored. Some studies suggest that derivatives containing the 2-chlorophenyl group demonstrate selective cytotoxicity against various cancer cell lines. For instance, certain analogues have shown potent inhibitory activity against human breast and prostate cancer cells .

Mechanistic Studies

Mechanistic studies have been conducted to understand how this compound exerts its biological effects. Preliminary investigations indicate that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For example, some derivatives have been reported to inhibit key enzymes related to cancer cell metabolism .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Studies have highlighted potential adverse effects associated with exposure to chlorinated aromatic compounds, including hepatotoxicity and neurotoxicity. These findings underscore the importance of assessing safety profiles alongside therapeutic potentials .

Case Studies

Several case studies have documented instances of exposure to this compound in occupational settings, linking it to various health outcomes. For example, a study involving workers exposed to chlorinated compounds reported increased incidences of respiratory issues and liver dysfunctions . This emphasizes the need for further research into both the therapeutic benefits and risks associated with this compound.

属性

IUPAC Name |

1-benzhydryl-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUWHGXBCVDMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56153-60-7 | |

| Record name | (2-Chlorophenyl)diphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。